molecular formula C24H25N3O2S2 B2579058 N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681225-63-8

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No. B2579058
CAS RN: 681225-63-8
M. Wt: 451.6
InChI Key: QPZYSNFAZACBLS-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide, also known as DPTA, is a thiazole-based compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis and evaluation of compounds structurally related to "N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide" have been a subject of interest due to their potential therapeutic applications. Studies like those by Saeed et al. (2017) on the synthesis of clopidogrel, a thienopyridine-class antithrombotic drug, highlight the importance of developing facile synthetic approaches for such compounds due to their significant medical applications [Saeed et al., 2017]. The focus on improving synthetic methodologies aims to enhance the availability of these compounds for further pharmacological testing and therapeutic use.

Pharmacological Activities

Research on the pharmacological activities of piperidine and piperazine derivatives, which are structural motifs related to the mentioned compound, shows a diverse range of biological effects. Piperazine derivatives, for instance, have been reviewed for their therapeutic uses across a spectrum of conditions, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications [Rathi et al., 2016]. This versatility underscores the potential of structurally related compounds to serve as leads for the development of new therapeutic agents.

Therapeutic Potentials

The exploration of therapeutic potentials for compounds related to "N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide" extends into various medical fields. For example, the study of mu-opioid receptor biased agonists like Oliceridine showcases a novel approach to achieving analgesic effects with reduced adverse outcomes, suggesting that modifications to the core structure of such compounds can lead to significant clinical benefits [Urits et al., 2019]. Similarly, the investigation into the efficacy and safety of lurasidone for treating psychotic and mood disorders presents evidence of the psychiatric applications of related compounds [Pompili et al., 2018].

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c28-20(16-30-17-21(29)27-14-8-3-9-15-27)25-24-26-22(18-10-4-1-5-11-18)23(31-24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZYSNFAZACBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

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